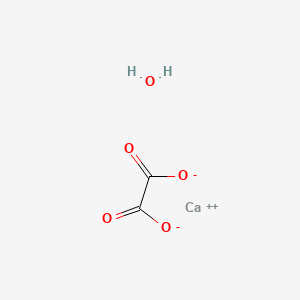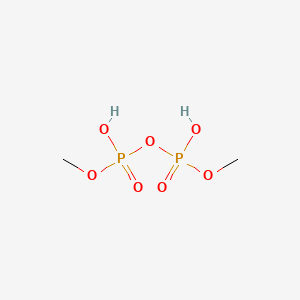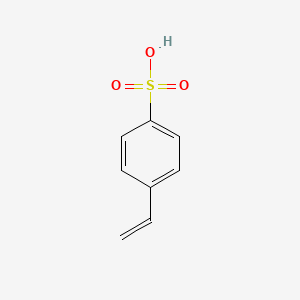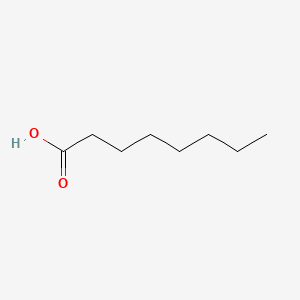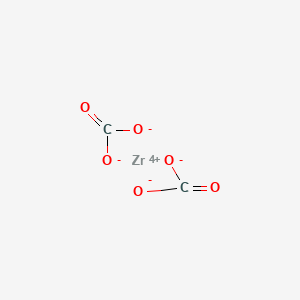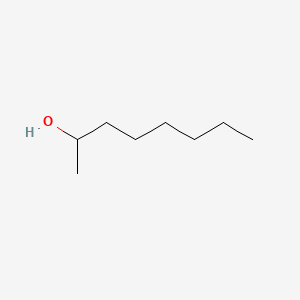
d-Ephedrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Racephedrine is a synthetic racemic ephedrine . It is also known as synthetic ephedrine, being a racemate of the R- and S- forms . It is administered in the form of its hydrochloride .
Synthesis Analysis
A chemical method for synthesizing ephedrine, which includes racephedrine, involves using (+/-)alpha-methylaminophenylpropanone hydrochloride as a raw material. This is reduced to the mixtures of (+/-)ephedrine and (+/-)pseudoephedrine by a suitable reducing agent. The (+/-)ephedrine is then separated, and the l-ephedrine or l-ephedrine hydrochloride is separated using chiral organic acid as a resolving agent .
Molecular Structure Analysis
The molecular formula of Racephedrine is C10H15NO . The average weight is 165.236 and the monoisotopic mass is 165.115364107 .
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Racephedrine involves the conversion of ephedrine to Racephedrine through a series of chemical reactions.", "Starting Materials": [ "Ephedrine", "Hydrochloric acid", "Sodium nitrite", "Sodium hydroxide", "Sodium bisulfite", "Sodium carbonate", "Acetic anhydride", "Sulfuric acid", "Methanol", "Ethanol" ], "Reaction": [ "Ephedrine is first reacted with hydrochloric acid to form ephedrine hydrochloride.", "Sodium nitrite is added to the ephedrine hydrochloride solution to form a diazonium salt.", "The diazonium salt is then reacted with sodium hydroxide to form a phenol.", "Sodium bisulfite is added to the phenol solution to form a sulfonate.", "The sulfonate is then reacted with sodium carbonate to form a carbonate.", "Acetic anhydride is added to the carbonate solution to form an acetylated product.", "Sulfuric acid is added to the acetylated product to form a sulfate.", "The sulfate is then reacted with methanol and ethanol to form Racephedrine." ] } | |
CAS RN |
321-98-2 |
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10-/m1/s1 |
InChI Key |
KWGRBVOPPLSCSI-PSASIEDQSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)NC |
SMILES |
CC(C(C1=CC=CC=C1)O)NC |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Racephedrine and how does it work?
A: Racephedrine is a synthetic sympathomimetic amine that acts as a bronchodilator and decongestant. It is a racemic mixture of the two enantiomers, (-)-ephedrine and (+)-pseudoephedrine. Racephedrine primarily exerts its effects by mimicking the actions of norepinephrine at adrenergic receptors. [] It stimulates the release of norepinephrine from sympathetic nerve terminals and directly activates both α- and β-adrenergic receptors. [] This stimulation leads to relaxation of bronchial smooth muscles, constriction of blood vessels in the nasal mucosa, and increased heart rate and contractility. []
Q2: What are the applications of Racephedrine in medicine?
A: Racephedrine has been historically used in over-the-counter (OTC) products for the relief of symptoms associated with asthma, colds, and allergies. [] It acts as a bronchodilator, helping to open up the airways in the lungs, and a decongestant, reducing nasal congestion. [] It has also been investigated for its potential slimming effects due to its ability to stimulate thermogenesis in brown adipose tissue. []
Q3: How does the structure of Racephedrine relate to its activity?
A: The stereochemistry of ephedrine isomers plays a crucial role in their potency and selectivity towards adrenergic receptors. Studies have shown that (-)-ephedrine, one of the enantiomers present in racemic Racephedrine, exhibits higher potency in stimulating brown adipocyte respiration compared to other stereoisomers like (+)-psi-ephedrine and (-)-psi-ephedrine. [] This highlights the importance of specific structural features in influencing the interaction with target receptors and ultimately, the biological activity.
Q4: What research has been conducted on the combined effects of Racephedrine with other drugs?
A: Researchers have investigated the effects of combining Racephedrine with other active ingredients, such as theophylline and phenobarbital, for the treatment of bronchial asthma. [, , ] These studies have examined the efficacy and potential benefits of combining these compounds. [, , ] Additionally, research has explored the in vitro histamine liberation from human leukocytes sensitized by grass pollen when treated with Racephedrine and theophylline. [] These investigations contribute to a deeper understanding of potential drug interactions and therapeutic applications.
Q5: How does the Food and Drug Administration (FDA) regulate the labeling of Racephedrine-containing products?
A: The FDA has implemented specific labeling requirements for OTC bronchodilator drug products containing Racephedrine hydrochloride. [] These regulations include the addition of additional warnings, such as an "Asthma alert," and revisions to the indications, warnings, and directions for use. [] This highlights the FDA's role in ensuring the safe and appropriate use of OTC medications containing Racephedrine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




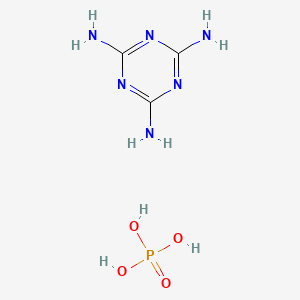
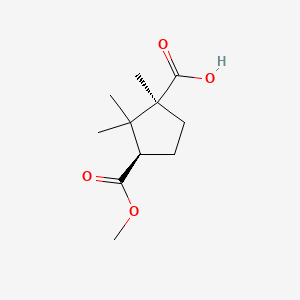


![Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B3432456.png)
